molecular formula C19H17N3O4 B12175988 N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine

Cat. No.: B12175988
M. Wt: 351.4 g/mol
InChI Key: WILXOJPIUQWYLJ-UHFFFAOYSA-N
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Description

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that features a naphthalene ring, a pyridazinone moiety, and a beta-alanine residue

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H17N3O4/c23-17(20-10-9-19(25)26)12-22-18(24)8-7-16(21-22)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11H,9-10,12H2,(H,20,23)(H,25,26)

InChI Key

WILXOJPIUQWYLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazinone ring and subsequently the beta-alanine residue. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the pyridazinone moiety can produce dihydropyridazines .

Scientific Research Applications

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The naphthalene and pyridazinone rings can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to its combination of a naphthalene ring, a pyridazinone moiety, and a beta-alanine residue. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This compound integrates a naphthalene moiety with a pyridazine derivative, contributing to its unique biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O5, with a molecular weight of 394.4 g/mol. The compound features various functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H18N4O5
Molecular Weight394.4 g/mol
LogP4.0206
Polar Surface Area51.425 Ų

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on specific enzymes associated with neurodegenerative diseases. For instance, it has been evaluated for its binding affinity to acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), both of which are crucial in Alzheimer's disease pathology. In vitro assays have shown that the compound can inhibit these enzymes, potentially reducing the formation of neurotoxic amyloid plaques .

Table: Enzyme Inhibition Data

EnzymeIC50 Value (μM)Mechanism of Action
AChE107Mixed-type inhibition
BACE160.7Competitive inhibition

Study on Neuroprotective Effects

In a study focusing on neuroprotective effects, this compound was tested on SH-SY5Y neuronal cells. The results indicated that the compound significantly reduced oxidative stress markers and improved cell viability in the presence of toxic amyloid-beta aggregates. This suggests its potential role in mitigating neurodegenerative processes .

Antileukemia Activity Evaluation

Another investigation into the cytotoxic properties of related compounds revealed that derivatives similar to this compound exhibited potent antileukemic activity against various leukemia cell lines. The IC50 values reported ranged from 0.48 to 0.52 μM, indicating strong inhibitory effects on cell proliferation and induction of apoptosis in these cancer cells .

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